molecular formula C10H16O4 B13416899 5-O-Ethylcleroindicin D

5-O-Ethylcleroindicin D

Cat. No.: B13416899
M. Wt: 200.23 g/mol
InChI Key: ZAEAITRXNOLOMQ-GUBZILKMSA-N
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Description

5-O-Ethylcleroindicin D is a natural product used primarily in research related to life sciencesThe compound has the molecular formula C10H16O4 and a molecular weight of 200.234 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Ethylcleroindicin D involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are often proprietary information held by research institutions or companies. general methods involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-O-Ethylcleroindicin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-O-Ethylcleroindicin D has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects against various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-O-Ethylcleroindicin D involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-O-Ethylcleroindicin D include:

  • Clerodendrin A
  • Clerodendrin B
  • Clerodendrin C

Uniqueness

What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

InChI

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1

InChI Key

ZAEAITRXNOLOMQ-GUBZILKMSA-N

Isomeric SMILES

CCO[C@H]1CC(=O)C[C@H]2[C@@]1(CCO2)O

Canonical SMILES

CCOC1CC(=O)CC2C1(CCO2)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.